8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-8-10(13)12-7-5-3-4-6(11)9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQSRCBLSQWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Tables
Table 1. Key Structural and Functional Comparisons
| Feature | 8-Chloro-2-ethyl Derivative | BONC-013 | DIMBOA | 8-Hydroxy Derivative |
|---|---|---|---|---|
| Substituents | Cl (C8), CH₂CH₃ (C2) | Cl (C6), CH₃ (C4) | OH (C2, C4), OCH₃ (C7) | OH (C8) |
| Bioactivity | Topoisomerase I inhibition | Topoisomerase poison | Plant defense | Not reported |
| Lipophilicity (logP) | Moderate-high | Moderate | Low | Low |
| Therapeutic Potential | Anticancer (preclinical) | Anticancer | Agricultural | Underexplored |
Biological Activity
8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique structure that includes a benzene ring fused with an oxazine ring. The presence of a chlorine atom at the 8th position and an ethyl group at the 2nd position distinguishes it from other derivatives in this class. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | 8-chloro-2-ethyl-4H-1,4-benzoxazin-3-one |
| CAS Number | 1187933-29-4 |
| Molecular Formula | C10H12ClNO2 |
| InChI Key | CNBQSRCBLSQWGQ-UHFFFAOYSA-N |
The compound's structure is critical for its biological activity, influencing its interaction with various molecular targets.
Preliminary studies suggest that this compound interacts with specific molecular targets, including enzymes and receptors. These interactions may modulate biological pathways related to oxidative stress and inflammatory responses. The exact mechanisms are still under investigation, but the compound has shown potential as an inhibitor of certain biological pathways.
Research Findings
-
Topoisomerase Inhibition:
A study evaluated the inhibitory effects of various benzoxazine derivatives on human DNA topoisomerase I. The results indicated that several compounds exhibited significant catalytic inhibition, with some showing greater potency than established inhibitors like camptothecin. For instance, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrated an IC50 of 8.34 mM as a catalytic inhibitor, while ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate showed remarkable potency as a topoisomerase poison (IC50 = 0.0006 mM) . -
Serotonin Receptor Antagonism:
Another study focused on the structure–activity relationships (SAR) of benzoxazine derivatives concerning serotonin receptor antagonism. Compounds were synthesized and evaluated for their ability to bind to the serotonin 5HT3 receptor. Substituents at the 2-position of the benzoxazine ring enhanced antagonistic activity significantly .
Case Studies
A series of case studies have highlighted the therapeutic potential of benzoxazine derivatives:
- Anticancer Activity: Compounds derived from benzoxazines have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The unique substitution patterns in these compounds contribute to their efficacy in targeting cancer cells.
- Genotoxicity Assays: Genotoxicity testing revealed that certain derivatives exhibited significant genotoxic effects at micromolar concentrations. This indicates a need for careful evaluation of safety profiles in therapeutic applications .
Comparison Table
| Compound | Biological Activity | IC50 (mM) | Notes |
|---|---|---|---|
| This compound | Topoisomerase I inhibitor | 0.0006 (as poison) | More potent than camptothecin |
| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | Catalytic inhibitor | 8.34 | Effective against topoisomerase I |
| Camptothecin | Established topoisomerase I inhibitor | 0.034 | Known anticancer drug |
Uniqueness and Therapeutic Potential
The unique substitution pattern in this compound imparts distinct chemical and biological properties compared to similar compounds. Its potential as a therapeutic agent is underscored by its activity against key biological targets involved in cancer progression and other diseases.
Q & A
Q. What are the common synthetic routes for 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?
A widely used method involves cyclization of substituted 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core, followed by acylation with dichloroacetyl chloride or alkylation to introduce the ethyl group. For example, cyclization of 8-chloro-2-aminophenol derivatives with 1,2-dibromoethane under basic conditions yields the dihydrobenzoxazine scaffold, which is subsequently acylated or alkylated to install the ethyl substituent . Purification typically employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (80–100°C) and solvent polarity (e.g., THF or DMF) .
Q. What spectroscopic techniques are critical for characterizing benzoxazinone derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and ring conformation. For example, the ethyl group at position 2 typically appears as a triplet (δ ~1.2 ppm for CH3) and quartet (δ ~3.4 ppm for CH2) in 1H NMR .
- IR spectroscopy : The carbonyl stretch (C=O) of the benzoxazinone ring is observed at ~1680–1720 cm⁻¹ .
- Mass spectrometry (ESI-MS or GC/MS) : Molecular ion peaks (e.g., m/z 243 for the parent compound) and fragmentation patterns confirm molecular weight and structural integrity .
Q. How is the purity of this compound validated?
Purity is assessed via:
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Elemental analysis to verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structural ambiguities in substituted benzoxazinones be resolved?
Contradictions in spectroscopic data (e.g., overlapping NMR signals) are addressed through:
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, the six-membered benzoxazinone ring adopts a screw-boat conformation, stabilized by N–H⋯O hydrogen bonds along the crystal lattice .
- 2D NMR (COSY, HSQC) : Resolves coupling interactions and assigns quaternary carbons in complex derivatives .
Q. What strategies optimize the synthetic yield of 8-chloro-2-ethyl derivatives?
Yield improvements focus on:
- Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) to enhance acylation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation.
- Temperature control : Maintaining ≤100°C prevents decomposition of the chloro-substituted aromatic ring .
Q. How do substituents influence the biological activity of benzoxazinone derivatives?
Structure-activity relationship (SAR) studies reveal:
- Antifungal activity : The ethyl group at position 2 enhances lipophilicity, improving membrane penetration. Derivatives with electron-withdrawing groups (e.g., Cl at position 8) show MIC values of 2–8 µg/mL against Candida albicans .
- Pharmacokinetics : Chlorine substituents increase metabolic stability, while ethyl groups reduce plasma protein binding, as shown in vitro with human liver microsomes .
Q. What computational methods predict the reactivity of benzoxazinone derivatives?
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl oxygen in 8-chloro-2-ethyl derivatives exhibits high electron density, making it prone to nucleophilic attack .
- Molecular docking : Models interactions with biological targets (e.g., fungal CYP51 enzyme), guiding rational design of inhibitors .
Q. How are stability studies conducted for benzoxazinone derivatives under varying conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for crystalline forms).
- Forced degradation : Exposure to UV light, acidic/basic media, and oxidizing agents (e.g., H2O2) identifies degradation pathways, with LC-MS tracking byproduct formation .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities?
Q. How are synthetic byproducts characterized and mitigated?
- Isolation via preparative TLC identifies byproducts (e.g., over-alkylated derivatives).
- Reaction quenching with ice-water minimizes side reactions during acylation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
